8-(Ethylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione
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Overview
Description
The compound “8-(Ethylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione” is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains an ethylamino group, a hydroxyethyl group, and a methyl group attached to the purine ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the purine ring, which is a two-ring structure composed of nitrogen and carbon atoms. The ethylamino, hydroxyethyl, and methyl groups would be attached at the 8, 7, and 3 positions of the purine ring, respectively .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of the functional groups present. The amino and hydroxy groups could potentially participate in a variety of reactions, including acid-base reactions, nucleophilic substitutions, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Biological Activities
- Novel tetramic acid derivatives have been synthesized showing noticeable herbicidal and fungicidal activities, highlighting their potential in agricultural science and pest management (Zhao-Fu Zhu et al., 2010).
- A comprehensive study on the synthesis of 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides revealed significant cytotoxic activities against various cancer cell lines, suggesting their potential in cancer therapy (Petr Nauš et al., 2014).
- Research on carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxic effects against leukemia and lung carcinoma cell lines, indicating their use in developing new anticancer agents (L. Deady et al., 2003).
Chemical Properties and Applications
- Investigations on benz[1,2]oxaphosphinane derivatives provided insights into their chemical structure and potential applications in the development of new materials or chemical processes (M. Małecka & E. Budzisz, 2001).
- A study on naphthoquinone-based chemosensors for transition metal ions discussed the synthesis, characterization, and application of these compounds in detecting metal ions, relevant in environmental monitoring and analytical chemistry (Prajkta Gosavi-Mirkute et al., 2017).
Antibacterial and Antimicrobial Activities
- The unexpected synthesis of 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione demonstrated moderate antibacterial activity against S. aureus and E. coli, suggesting its potential in developing new antimicrobial agents (P. Angelov et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-(ethylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c1-3-11-9-12-7-6(15(9)4-5-16)8(17)13-10(18)14(7)2/h16H,3-5H2,1-2H3,(H,11,12)(H,13,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFAZNMYCUCIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-50-2 |
Source
|
Record name | 8-(ETHYLAMINO)-7-(2-HYDROXYETHYL)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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